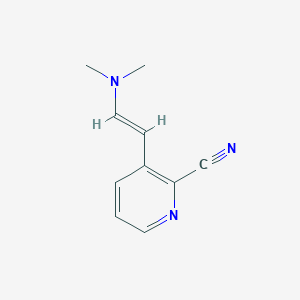

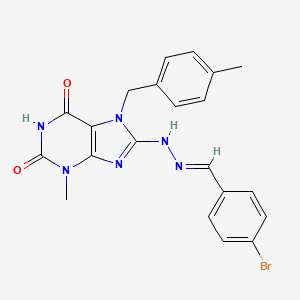

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, also known as DFIU, is a chemical compound used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cellular signaling pathways. CK2 is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for cancer therapy. DFIU has shown promising results in preclinical studies as a potential anticancer agent.

Aplicaciones Científicas De Investigación

Interaction with Anions and Proton Transfer

1,3-bis(4-nitrophenyl)urea, a structurally related compound, interacts through hydrogen bonding with various anions, showing complex stability dependent on the anion's basicity. In the presence of fluoride ions, a notable interaction occurs, first establishing a hydrogen-bonding interaction and then inducing urea deprotonation due to the formation of HF2-. This interaction highlights the compound's potential reactivity and interaction with fluoride ions, shedding light on its chemical behavior in solutions (Boiocchi et al., 2004).

Inhibition of Chitin Synthesis

Similar compounds, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, demonstrate the ability to inhibit chitin synthesis in the cuticle of insect larvae. This mechanism elucidates its insecticidal effect, indicating its potential use in pest control without affecting chitinase activity, which is crucial for chitin degradation (Deul et al., 1978).

Serotonin Reuptake Inhibition and Antagonistic Activity

In the realm of potential antidepressants, unsymmetrical ureas, including certain indole derivatives, have been prepared and evaluated for their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities. These compounds, by interacting with serotonin receptors, could contribute to enhanced serotonergic neurotransmission, suggesting a role in the treatment of depression (Matzen et al., 2000).

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c16-11-6-5-9(7-12(11)17)19-15(21)20-14-8-18-13-4-2-1-3-10(13)14/h1-8,18H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBAJLUZVLZIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)

![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2650530.png)

![(5-Methyl-2-methylsulfonylpyrimidin-4-yl)-[3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B2650531.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2650534.png)